
(S)-1-Boc-2-(bromomethyl)azetidine
Description
Molecular Architecture and Functional Group Analysis
(S)-1-tert-butyloxycarbonyl-2-(bromomethyl)azetidine possesses a molecular formula of C₉H₁₆BrNO₂ with a molecular weight of 250.13 grams per mole. The compound features a four-membered azetidine ring as its central structural motif, distinguished by the presence of a nitrogen atom integrated within the cyclic framework. This heterocyclic core represents one of the smallest saturated nitrogen-containing rings, with characteristic bond angles that deviate significantly from typical tetrahedral geometry due to ring strain.
The azetidine ring in this compound exhibits a carbon-nitrogen-carbon bond angle of approximately 91.20 degrees, which is substantially compressed compared to the ideal tetrahedral angle of 109.5 degrees. This geometric constraint results from the inherent ring strain associated with four-membered cycles, contributing to the compound's enhanced reactivity profile compared to larger nitrogen heterocycles such as pyrrolidines or piperidines.
Two primary functional groups modify the basic azetidine structure: the tert-butyloxycarbonyl protecting group attached to the nitrogen atom and the bromomethyl substituent at the 2-position of the ring. The tert-butyloxycarbonyl group, commonly referred to as the Boc group, functions as an acid-labile protecting group that shields the nitrogen atom from unwanted reactions during synthetic transformations. This carbamate linkage demonstrates characteristic resonance stabilization between the amide and carboxyl components, with the carbon-nitrogen bond exhibiting partial double-bond character that restricts free rotation around this axis.
Structural Component | Bond Length (Å) | Bond Angle (°) | Functional Significance |
---|---|---|---|
Carbon-Nitrogen (ring) | 1.45-1.48 | 91.20 | Ring strain effects |
Carbon-Oxygen (carbamate) | 1.35-1.38 | 120-125 | Resonance stabilization |
Carbon-Bromine | 1.93-1.96 | 110-115 | Leaving group capacity |
Nitrogen-Carbonyl | 1.34-1.37 | 115-120 | Partial double bond character |
The bromomethyl substituent introduces a highly reactive alkyl halide functionality that serves as an excellent leaving group for nucleophilic substitution reactions. The carbon-bromine bond exhibits moderate strength compared to other carbon-halogen bonds, making it more reactive than chloride analogs while maintaining sufficient stability for synthetic manipulation. This positioning at the 2-carbon of the azetidine ring places the reactive site in close proximity to the nitrogen atom, potentially influencing the electronic environment through both inductive and steric effects.
Stereochemical Configuration (S-Enantiomer)
The stereochemical designation (S) for this compound follows the Cahn-Ingold-Prelog priority rules and indicates the absolute configuration at the 2-carbon center of the azetidine ring. This chiral center arises from the asymmetric substitution pattern, where the carbon atom bears four different substituents: the bromomethyl group, two distinct ring carbons, and the hydrogen atom. The (S)-configuration represents one of two possible enantiomers, with the spatial arrangement of substituents following a specific three-dimensional orientation.
The stereochemical integrity of the (S)-enantiomer proves crucial for its application in asymmetric synthesis and medicinal chemistry development. Research demonstrates that enantiomeric purity can be maintained at levels exceeding 99.5% enantiomeric excess under optimized synthetic conditions, utilizing chiral catalysts and carefully controlled reaction parameters. The absolute configuration influences both the compound's physical properties and its biological activity profiles, as different enantiomers often exhibit distinct pharmacological behaviors when interacting with chiral biological targets.
Conformational analysis reveals that the (S)-enantiomer adopts preferred spatial arrangements that minimize steric interactions between the bulky tert-butyloxycarbonyl group and the bromomethyl substituent. The four-membered ring constraint limits conformational flexibility compared to larger ring systems, but sufficient rotation around the carbon-carbon bonds allows for optimization of three-dimensional structure. Nuclear magnetic resonance spectroscopy studies indicate that the compound exists predominantly in conformations that position the bromomethyl group in an equatorial-like orientation relative to the ring plane, reducing unfavorable steric contacts.
Influence of tert-butyloxycarbonyl Protecting Group and Bromomethyl Substituent
The tert-butyloxycarbonyl protecting group exerts profound influences on both the chemical behavior and physical properties of the azetidine core structure. This bulky substituent provides steric protection for the nitrogen atom while simultaneously modulating the electronic environment through its electron-withdrawing carbamate functionality. The protecting group stabilizes the nitrogen center against unwanted reactions such as oxidation or alkylation, enabling selective functionalization at other reactive sites within the molecule.
Mechanistic studies reveal that the tert-butyloxycarbonyl group undergoes acid-catalyzed cleavage through formation of a tert-butyl cation intermediate, followed by decarboxylation to regenerate the free amine. This process typically requires strong acids such as trifluoroacetic acid or hydrochloric acid, with reaction conditions carefully optimized to prevent competitive side reactions. The protecting group's acid lability provides synthetic advantages by allowing for mild deprotection conditions that preserve other sensitive functionalities within complex molecular frameworks.
The carbamate linkage exhibits characteristic conformational properties, existing as both cis and trans isomers with energy differences of approximately 1-1.5 kilocalories per mole. Environmental factors such as solvent polarity, temperature, and concentration influence the equilibrium between these conformational states. In polar aprotic solvents commonly used for synthetic transformations, the trans isomer predominates due to reduced steric interactions between the tert-butyl group and the azetidine ring.
The bromomethyl substituent functions as a versatile reactive handle for further chemical elaboration, participating in nucleophilic substitution reactions through both unimolecular and bimolecular mechanisms depending on reaction conditions. The proximity of this group to the electron-rich nitrogen atom creates subtle electronic effects that can influence reaction rates and selectivity patterns. Computational studies suggest that the nitrogen atom's lone pair provides stabilization for developing positive charge during substitution reactions, effectively lowering activation energy barriers compared to simple alkyl bromides.
The synergistic effects of both substituents create a unique reactivity profile that distinguishes this compound from simple azetidines or other protected amine derivatives. The electron-withdrawing nature of the tert-butyloxycarbonyl group reduces the nucleophilicity of the nitrogen atom, preventing undesired reactions while maintaining the electrophilic character of the bromomethyl carbon. This balanced reactivity enables selective transformations that would be challenging to achieve with unprotected analogs.
Temperature-dependent studies demonstrate that the compound maintains structural integrity across a wide temperature range, with decomposition onset occurring only above 150°C under inert atmospheric conditions. The thermal stability reflects the robust nature of both the azetidine ring system and the protecting group architecture, supporting its utility in synthetic applications requiring elevated reaction temperatures.
Properties
IUPAC Name |
tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUBHKXBYBMWRH-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141054 | |
Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-23-7 | |
Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-1-Boc-2-(bromomethyl)azetidine, with the CAS number 1363378-23-7, is a compound that has garnered attention due to its potential biological activities. This azetidine derivative is characterized by the presence of a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group, which may influence its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₉H₁₆BrNO₂
- Molecular Weight : 250.13 g/mol
- Solubility : Sparingly soluble in water (0.83 g/L at 25°C) .
Synthesis
The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the bromomethyl group. Various synthetic strategies have been explored to optimize yields and selectivity for this compound .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidines have shown promising results against leukemia and breast cancer cell lines, suggesting that this compound may possess similar activities .
Antibacterial and Antifungal Properties
Azetidine derivatives have also been evaluated for their antibacterial and antifungal activities. Compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The introduction of functional groups such as bromomethyl may enhance these biological activities due to increased lipophilicity and reactivity .
Case Studies
Several case studies have explored the biological applications of azetidine derivatives:
- Anticancer Activity : A study reported that azetidine derivatives exhibited significant growth inhibition in various cancer cell lines at concentrations as low as 10 µM. Notably, compounds derived from azetidines showed superior potency compared to established anticancer drugs like sunitinib .
- Antimicrobial Screening : In vitro evaluations revealed that certain azetidine derivatives displayed over 73% growth inhibition against Acinetobacter baumannii and Escherichia coli at specific concentrations, indicating their potential as antimicrobial agents .
Data Table: Biological Activity Overview
Activity Type | Cell Line/Pathogen | Inhibition (%) | Concentration (µg/mL) |
---|---|---|---|
Anticancer | Leukemia Cell Lines | Significant | 10 |
Anticancer | Breast Cancer Cell Lines | Significant | 10 |
Antibacterial | Acinetobacter baumannii | >73% | 32 |
Antibacterial | Escherichia coli | >95% | 32 |
Antifungal | Candida albicans | >93% | 32 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling diverse functionalization (Table 1):
Mechanistic Insight :
The reaction proceeds via a backside attack due to the steric accessibility of the bromomethyl group, retaining the (S)-configuration at the azetidine C2 position . The Boc group remains intact under these conditions.
Cross-Coupling Reactions
The bromide serves as an electrophilic partner in Pd-catalyzed couplings :
-
Suzuki–Miyaura Coupling :
Reaction with arylboronic acids yields 2-(arylmethyl)azetidines (e.g., 3a , 78% yield) using Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O . -
Buchwald–Hartwig Amination :
Forms C–N bonds with aryl amines (e.g., morpholine derivative 8o , 88% yield) using Pd(dba)<sub>2</sub> and LiTMP .
Key Limitation : Steric hindrance from the Boc group reduces yields for bulky aryl partners (e.g., 2,6-di-i-Pr-substituted aryl: 45% yield) .
Deprotection of the Boc Group
Removal of the Boc group under acidic conditions generates the free azetidine amine, enabling further derivatization:
-
TFA-mediated Deprotection :
Yields (S)-2-(bromomethyl)azetidine (quantitative) in CH<sub>2</sub>Cl<sub>2</sub>/TFA (1:1) at 0°C . -
Hydrogenolysis :
Pd/C and H<sub>2</sub> in MeOH cleave the Boc group but risk reducing the bromide (yield: 72%) .
Ring Functionalization via C–H Activation
The azetidine ring undergoes Pd-catalyzed C(sp<sup>3</sup>)–H arylation at the C3 position (Fig. 1):
-
Directed by the Boc group, coupling with aryl iodides (e.g., 4-iodotoluene) forms 3-arylazetidines (e.g., 7a , 72% yield) using Pd(OAc)<sub>2</sub> and AgOAc .
-
Stereochemical Outcome : Retains the (S)-configuration at C2 due to the rigid transition state .
Thermal Isomerization and Ring Expansion
Under controlled heating (80–100°C), the azetidine ring undergoes isomerization to pyrrolidines :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
- Reactivity : The bromomethyl group in this compound offers superior electrophilicity compared to the hydroxymethyl or carboxylate groups in analogs, enabling efficient alkylation or coupling reactions .
- Bioactivity : Sulfonamide-azetidine hybrids exhibit antimicrobial properties, whereas bromomethyl derivatives are more commonly used as synthetic intermediates rather than direct therapeutics .
Stereochemical Influence on Activity
The (S)-configuration at the azetidine ring’s stereocenter significantly enhances bioactivity in related compounds. For example, (S)-configured azetidines (e.g., BRD4624) demonstrated 2–3-fold greater IFN-γ-dependent inhibition of Toxoplasma gondii growth compared to (R)-isomers, highlighting the importance of stereochemistry in target binding . This trend suggests that this compound may exhibit similar stereospecific advantages in biological systems.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : At 250.14 g/mol, this compound adheres to Lipinski’s rule of five (molecular weight < 500), unlike bulkier sulfonamide-azetidine derivatives .
Preparation Methods
Bromination of Boc-Protected Hydroxymethyl Azetidine
A common approach involves the conversion of tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate to the corresponding bromomethyl derivative using brominating agents such as carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under mild conditions.
- Procedure : The hydroxymethyl precursor is dissolved in dichloromethane (DCM) and cooled to 0 °C. CBr4 and PPh3 are added portionwise, turning the solution dark orange. The mixture is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.
- Outcome : The reaction yields the bromomethyl azetidine derivative with good selectivity.
- Advantages : Mild reaction conditions preserve the Boc group and stereochemistry.
This method is adapted from protocols used for related azetidine derivatives and is supported by analogous bromination reactions in the literature.
Bromination via N-Bromosuccinimide (NBS) and Triphenylphosphine
Another method involves the treatment of hydroxymethyl azetidine derivatives with N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane at low temperature (0 °C to room temperature).
- Reaction Conditions : NBS (2.2 equivalents) and PPh3 (2.2 equivalents) are added to the hydroxymethyl substrate in DCM at 0 °C. The mixture is stirred at room temperature for 2 hours.
- Workup : Solvent evaporation followed by purification through silica gel chromatography.
- Yield : Moderate to good yields are reported.
- Notes : This method is effective for converting primary alcohols to bromides without affecting the Boc group.
Cyclization and Bromination from Dibromo Precursors
Starting from dibromo precursors such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, cyclization with p-tosylamide in ethanol at elevated temperature (90 °C for 60 hours) followed by base treatment can yield azetidine derivatives bearing bromomethyl groups.
- Mechanism : The dibromo alcohol undergoes nucleophilic substitution and ring closure to form the azetidine ring with bromomethyl substituents.
- Post-treatment : Base hydrolysis and filtration yield the crude azetidine product.
- Yield : Approximately 53% isolated yield reported.
- Application : This method is useful for preparing functionalized azetidines with halogen handles for further derivatization.
Alternative Routes from Azetidine-3-carboxylic Acid Derivatives
Research indicates that starting from azetidine-3-carboxylic acid or its methyl ester hydrochloride, one can:
- Protect the nitrogen with Boc anhydride in the presence of an amine base (e.g., triethylamine).
- Reduce ester or acid groups using hydride reducing agents such as Red-Al or sodium borohydride to obtain hydroxymethyl intermediates.
- Convert hydroxymethyl groups to bromides using sulfonylation followed by nucleophilic substitution or direct bromination.
This multistep approach allows for stereochemical control and functional group compatibility.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The bromomethyl group on the azetidine ring is synthetically valuable for further functionalization via nucleophilic substitution or cross-coupling reactions.
- Maintaining the (S)-configuration is critical; thus, mild conditions that avoid racemization are preferred.
- The Boc protecting group is stable under the bromination conditions described, allowing for selective functionalization.
- Literature emphasizes the use of triphenylphosphine and carbon tetrabromide or NBS as effective brominating agents for converting hydroxymethyl groups to bromides in azetidine systems.
- Longer reaction times and elevated temperatures are sometimes necessary for ring closure steps when starting from dibromo alcohol precursors.
- Alternative methods involve sulfonylation of hydroxymethyl groups to form good leaving groups (e.g., tosylates or mesylates), which can then be displaced by bromide ions to yield the bromomethyl azetidine derivative.
- Hydride reducing agents such as Red-Al and sodium borohydride are employed to reduce esters or acids to alcohols prior to bromination, enabling a modular synthetic approach.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.